(S)-Piperazine-2-carboxamide dihydrochloride
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Overview
Description
(S)-Piperazine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Piperazine-2-carboxamide dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-piperazine-2-carboxylic acid.
Amidation Reaction: The carboxylic acid group is converted to a carboxamide group through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, followed by reaction with ammonia (NH3) or an amine.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amide with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product is subjected to rigorous testing to confirm its chemical identity and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Piperazine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(S)-Piperazine-2-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (S)-Piperazine-2-carboxamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, which lacks the carboxamide group.
N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.
Piperazine-2-carboxylic acid: The precursor to (S)-Piperazine-2-carboxamide dihydrochloride.
Uniqueness
This compound is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to form stable dihydrochloride salts makes it particularly useful in various applications.
Properties
IUPAC Name |
(2S)-piperazine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H/t4-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCNBEJAVIPVMY-FHNDMYTFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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